N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a bromine atom, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 5-bromofuran-2-carboxylic acid with an appropriate amine, followed by the introduction of the phenylprop-1-en-2-yl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-chlorofuran-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-fluorofuran-2-carboxamide: Similar structure with a fluorine atom instead of bromine.
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-iodofuran-2-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide imparts unique reactivity and properties compared to its halogenated analogs. This uniqueness can be leveraged in specific chemical reactions and applications where bromine’s characteristics are advantageous.
Properties
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-7-6-11(20-12)14(19)17-10(13(16)18)8-9-4-2-1-3-5-9/h1-8H,(H2,16,18)(H,17,19)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQHLLWVDAREL-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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